3-(1H-Pyrazol-1-yl)propane-1,2-diol
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Overview
Description
3-(1H-Pyrazol-1-yl)propane-1,2-diol is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol It is characterized by the presence of a pyrazole ring attached to a propane-1,2-diol moiety
Mechanism of Action
Target of Action
A related compound was found to have a potent in vitro antipromastigote activity, suggesting a potential target in the leishmania major pteridine reductase 1 (lmptr1) pocket .
Mode of Action
The related compound mentioned above was found to have a desirable fitting pattern in the lmptr1 pocket, characterized by lower binding free energy . This suggests that 3-(1H-Pyrazol-1-yl)propane-1,2-diol might interact with its target in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given its potential target, it might affect pathways related to the function of lmptr1, which plays a crucial role in the survival and proliferation of leishmania species .
Result of Action
Based on its potential target, it might have antipromastigote activity, affecting the survival and proliferation of leishmania species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrazol-1-yl)propane-1,2-diol typically involves the reaction of pyrazole with an appropriate diol precursor under controlled conditions. One common method involves the reaction of pyrazole with glycidol in the presence of a base, such as sodium hydroxide, to yield the desired product . The reaction is typically carried out at room temperature and requires careful control of reaction time and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-1-yl)propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the propane-1,2-diol moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with altered functional groups.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol moiety can yield aldehydes or ketones, while substitution reactions on the pyrazole ring can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-(1H-Pyrazol-1-yl)propane-1,2-diol has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
3-(1H-Pyrrol-1-yl)-1-propanamine: Similar in structure but with a pyrrole ring instead of a pyrazole ring.
3-(1-Methyl-1H-benzimidazol-2-yl)-1-propanamine: Contains a benzimidazole ring instead of a pyrazole ring.
Uniqueness
3-(1H-Pyrazol-1-yl)propane-1,2-diol is unique due to the presence of both a pyrazole ring and a diol moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-pyrazol-1-ylpropane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c9-5-6(10)4-8-3-1-2-7-8/h1-3,6,9-10H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTMREOTGDDMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(CO)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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